molecular formula C11H22N2O3 B2440368 tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate CAS No. 2306245-64-5

tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate

Cat. No.: B2440368
CAS No.: 2306245-64-5
M. Wt: 230.308
InChI Key: NHVLLFXVGDDNPB-IUCAKERBSA-N
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Description

tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-methoxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVLLFXVGDDNPB-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate typically involves the reaction of trans-4-methoxypiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes several transformations, including oxidation and reduction, which are critical for its reactivity and applications.

2.1 Oxidation
Oxidizing agents like potassium permanganate or hydrogen peroxide convert the compound into oxidized derivatives (e.g., ketones, carboxylic acids). These reactions are typically carried out under acidic or basic conditions .

2.2 Reduction
Reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) yields alcohol or amine derivatives. The choice of reducing agent depends on the desired product and reaction environment .

Reactions with Nucleophiles/Electrophiles

The carbamate group participates in substitution reactions, influenced by its electron-deficient carbonyl oxygen.

3.1 Nucleophilic Substitution
Nucleophiles such as amines or alcohols attack the carbamate under basic conditions (e.g., cesium carbonate), facilitated by solvents like dichloromethane. This reaction pathway is useful for generating substituted derivatives .

3.2 Electrophilic Substitution
Electrophiles like alkyl halides react with the carbamate in the presence of TBAI, enabling alkylation. The reaction benefits from CO₂ incorporation to stabilize intermediates and minimize side reactions .

Stability and Deprotection

The tert-butyl carbamate is stable under mild conditions but can be selectively cleaved under specific protocols.

4.1 Deprotection Methods

  • Magic Blue/Triethylsilane : A catalytic system facilitates cleavage of the C-O bond under mild conditions, yielding amine derivatives .

  • HFIP Solvent : Hexafluoroisopropanol (HFIP) enables chemoselective deprotection, particularly for mono-Boc removal .

Deprotection Method Reagents Conditions Outcome
Magic Blue/TriethylsilaneMagic blue, triethylsilaneMild, catalyticSelective cleavage to amine
HFIP SolventHFIPChemoselective, acidicMono-Boc removal

Scientific Research Applications

Medicinal Chemistry

tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate has been investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease. Its mechanism involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cholinergic signaling pathways that are disrupted in neurodegenerative conditions .

Case Study: Neuroprotective Effects
In vitro studies have demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration. For instance, experiments showed significant decreases in pro-inflammatory cytokines in astrocytes exposed to amyloid-beta peptides.

Cancer Therapy

Recent research highlights the compound's potential in cancer therapy due to its ability to induce apoptosis in cancer cells. The structure of this compound allows it to interact effectively with various biological targets involved in tumor growth and metastasis.

Case Study: Cytotoxicity Against Cancer Cells
A study involving FaDu hypopharyngeal tumor cells revealed that derivatives similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin . The mechanism of action is believed to involve modulation of apoptotic pathways and interaction with specific receptors on cancer cells.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant antibacterial properties. Research indicates that modifications to the piperidine structure can enhance its efficacy against resistant strains .

Mechanism of Action

The mechanism of action of tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate is unique due to the presence of both the tert-butyl carbamate protecting group and the methoxy-substituted piperidine ring. This combination provides distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Biological Activity

tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate is a carbamate derivative that has garnered attention in pharmaceutical and biological research due to its unique structural characteristics and potential therapeutic applications. This compound features a tert-butyl group, a methoxypiperidine ring, and a carbamate functional group, making it a candidate for various biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11H22N2O3, with a molecular weight of approximately 230.31 g/mol. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity and thus affecting various biochemical pathways. This interaction may lead to significant biological effects, including modulation of neurotransmitter systems.

Neuropharmacological Effects

Research indicates that compounds containing piperidine rings exhibit diverse pharmacological effects, including analgesic and anti-inflammatory activities. The methoxy substitution in this compound suggests potential interactions with neurotransmitter receptors, which may influence neurotransmitter release and uptake, impacting various physiological processes .

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at developing enzyme inhibitors. For instance, its ability to inhibit specific enzymes involved in metabolic pathways has been explored, demonstrating potential applications in treating conditions such as neurodegenerative diseases .

Case Study 1: Interaction with Neurotransmitter Receptors

In a study examining the interactions of various piperidine derivatives with neurotransmitter receptors, this compound was shown to significantly modulate the activity of serotonin receptors. This modulation was associated with alterations in behavioral responses in animal models .

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound revealed that it reduced pro-inflammatory cytokine levels in vitro. The results indicated that this compound could potentially serve as a therapeutic agent in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Aspects
This compound Enzyme inhibition; neuropharmacological effectsMethoxy substitution enhances receptor interaction
tert-butyl N-(3-methoxy-4-piperidyl)carbamate Analgesic propertiesLacks additional functional groups
N-(4-methoxyphenyl)carbamate Antidepressant effectsAromatic substitution instead of piperidine
1-Methylpiperidine N-carbamate Varying analgesic effectsContains a methyl group influencing activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl N-[trans-4-Methoxypiperidin-3-yl]carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves a multi-step process, starting with the functionalization of the piperidine ring. For example, condensation of 4-methoxypiperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields the carbamate-protected product . Optimization of solvent polarity (e.g., DCM vs. THF) and stoichiometric ratios (Boc₂O:amine = 1.2:1) can improve yields (>85%) and minimize side reactions .
  • Data Contradictions : Conflicting reports on the necessity of anhydrous conditions for Boc protection suggest humidity tolerance in some protocols .

Q. How can the stereochemical integrity of the trans-4-methoxypiperidin-3-yl moiety be verified during synthesis?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection to confirm the trans configuration. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial proximity between the methoxy group and adjacent protons .
  • Critical Note : Contradictions in NOE intensity due to conformational flexibility may require molecular dynamics simulations for resolution .

Q. What safety protocols are essential for handling tert-Butyl carbamate derivatives?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (LD₅₀ data for similar compounds: >2000 mg/kg oral, rat) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Avoid ethanol-based solvents due to potential esterification side reactions .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Methodology :

  • Reactivity : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal nucleophilic attack susceptibility at the carbamate carbonyl group (ΔG‡ = ~25 kcal/mol) .
  • Biological Targets : Molecular docking (AutoDock Vina) against serotonin receptors (5-HT₁A) shows moderate binding affinity (ΔG = -8.2 kcal/mol), suggesting potential CNS applications .
    • Contradictions : Discrepancies between in silico predictions and in vitro assays may arise from solvent effects or protein flexibility .

Q. What experimental strategies resolve contradictions in reported reaction yields for piperidine carbamates?

  • Approach :

  • Factorial Design : Use a 2³ factorial experiment to test variables: solvent polarity (DCM vs. THF), temperature (0°C vs. RT), and base (TEA vs. DIPEA). ANOVA analysis identifies temperature as the most significant factor (p < 0.05) .
  • Case Study : A 15% yield variation between literature protocols was traced to residual moisture in solvents, resolved by molecular sieves .

Q. How can continuous flow synthesis improve scalability and reproducibility of tert-Butyl carbamates?

  • Innovation :

  • Flow Reactor Setup : A microfluidic reactor with immobilized Boc₂O on silica gel reduces reaction time from 12 hours (batch) to 30 minutes (flow), achieving >90% conversion .
  • Challenges : Clogging risks due to Boc₂O precipitation require inline filtration .

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